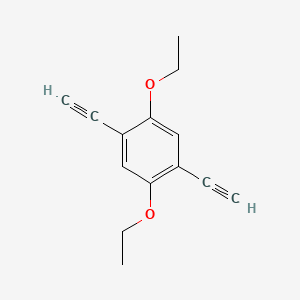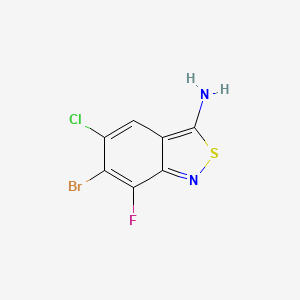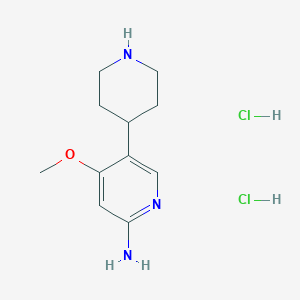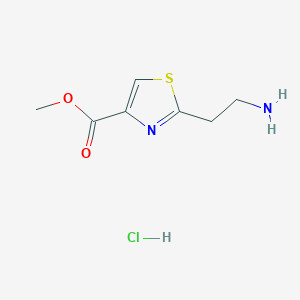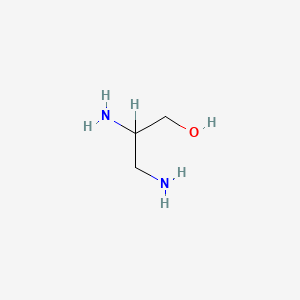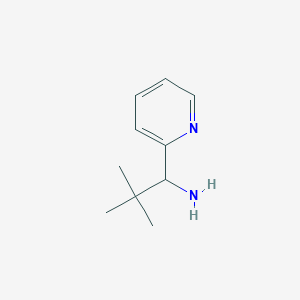
2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine” is a chemical compound with the molecular weight of 237.17 . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of “2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine” involves the reaction of 2-aldehyde pyridine with 2-aminomethyl pyridine . Sodium borohydride (NaBH4) is added to the reaction system in stages, and the reaction mixture changes from brown to light yellow . After stirring overnight at room temperature, the solvent is evaporated under reduced pressure, and 20mL of distilled water is added . The pH is adjusted to neutral with 32% dilute hydrochloric acid under stirring, and the lower yellow solution is collected with dichloromethane extraction (3×30mL) . After drying with anhydrous magnesium sulfate, a yellow liquid is obtained by distillation under reduced pressure, with a yield of 95% .Molecular Structure Analysis
The molecular structure of “2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine” is represented by the InChI code: 1S/C10H16N2.2ClH/c1-10(2,3)9(11)8-6-4-5-7-12-8;;/h4-7,9H,11H2,1-3H3;2*1H .Chemical Reactions Analysis
The compound has been used in the stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)–O bond formation . This reaction was catalyzed by palladium (II) and exhibited high reactivity in the activation of methylene C(sp3)–H bonds .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a boiling point of 212.7±15.0 °C and a density of 0.9800 g/mL at 25℃ . The compound has a pKa value of 9.40±0.50 .Wirkmechanismus
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is toxic if swallowed, causes serious eye damage, causes skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .
Eigenschaften
CAS-Nummer |
58088-73-6 |
|---|---|
Produktname |
2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine |
Molekularformel |
C10H16N2 |
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
2,2-dimethyl-1-pyridin-2-ylpropan-1-amine |
InChI |
InChI=1S/C10H16N2/c1-10(2,3)9(11)8-6-4-5-7-12-8/h4-7,9H,11H2,1-3H3 |
InChI-Schlüssel |
OUHQNKPDMOMQIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C1=CC=CC=N1)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl exo-3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/structure/B8269684.png)

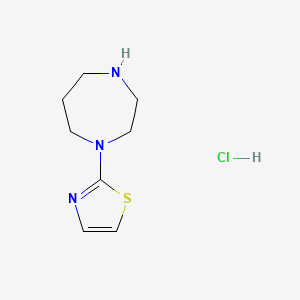
![4,4'-[{2,2-Bis[(4-cyanophenyl)methyl]propane-1,3-diyl}bis(oxy)]dibenzonitrile](/img/structure/B8269699.png)
